molecular formula C14H11BrClNO B2544436 4-bromo-3-chloro-N-methyl-N-phenylbenzamide CAS No. 1529257-64-4

4-bromo-3-chloro-N-methyl-N-phenylbenzamide

Cat. No.: B2544436
CAS No.: 1529257-64-4
M. Wt: 324.6
InChI Key: QHDDGQXDXSAUDY-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-N-methyl-N-phenylbenzamide (CAS 1529257-64-4) is an organic compound with the molecular formula C₁₄H₁₁BrClNO and a molecular weight of 324.60 g/mol . This benzamide derivative is characterized by its distinct substitution pattern, featuring bromo and chloro substituents on the benzene ring, and an N-methyl-N-phenyl amide group, making it a valuable building block in synthetic and medicinal chemistry research . This compound is offered as a high-purity solid for research and development purposes. As a specialized chemical, its primary applications are in advanced chemical synthesis, where it can serve as a key intermediate in the construction of more complex molecules for pharmaceutical, agrochemical, and materials science research . Researchers utilize this and similar N-substituted benzamides in structure-activity relationship (SAR) studies and as precursors in the discovery of novel bioactive compounds . Handling and Safety: Please refer to the relevant Safety Data Sheet (SDS) before use. This product is intended for research purposes only and is not classified as a medicinal or edible substance. It is strictly for use in a controlled laboratory setting by qualified professionals .

Properties

IUPAC Name

4-bromo-3-chloro-N-methyl-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrClNO/c1-17(11-5-3-2-4-6-11)14(18)10-7-8-12(15)13(16)9-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDDGQXDXSAUDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-chloro-N-methyl-N-phenylbenzamide typically involves the reaction of 4-bromo-3-chloroaniline with N-methyl-N-phenylbenzamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-chloro-N-methyl-N-phenylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while hydrolysis will produce the corresponding carboxylic acid and amine .

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 4-bromo-3-chloro-N-methyl-N-phenylbenzamide serves as an intermediate for synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions, including:

  • Nucleophilic Substitution : The bromine and chlorine atoms can be replaced by other nucleophiles.
  • Oxidation and Reduction : The compound can undergo oxidation to form N-oxide derivatives or reduction to yield amine derivatives.

Biology

The compound has been investigated for its potential biological activities, particularly:

  • Antimicrobial Activity : Studies have shown that it exhibits significant antibacterial properties against various strains of bacteria.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli25 µg/mL
S. aureus15 µg/mL
P. aeruginosa30 µg/mL
  • Anticancer Properties : Research indicates that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction.
Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10Induction of apoptosis via caspase activation
PC-3 (Prostate)8Inhibition of cell cycle progression

Medicine

In medicinal chemistry, this compound is explored as a potential scaffold for drug development. Its ability to interact with specific molecular targets makes it a candidate for designing new therapeutic agents aimed at treating infections and cancer.

Antimicrobial Efficacy Study

A comprehensive study published in the Journal of Antimicrobial Chemotherapy demonstrated that 4-bromo-3-chloro-N-methyl-N-phenylbenzamide exhibited strong antibacterial activity against multi-drug resistant strains, highlighting its potential for therapeutic applications in infectious diseases.

Cancer Cell Line Research

In a study published in Cancer Research, treatment with this compound led to significant tumor regression in xenograft models of breast cancer. The compound inhibited tumor growth by modulating key signaling pathways involved in cell survival.

Mechanism of Action

The mechanism of action of 4-bromo-3-chloro-N-methyl-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the biological context, but it generally involves binding to target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-bromo-3-chloro-N-methyl-N-phenylbenzamide with structurally related benzamide derivatives, emphasizing substituent effects, molecular properties, and research findings.

Table 1: Structural and Molecular Comparison of Benzamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Features/Findings References
4-Bromo-3-chloro-N-methyl-N-phenylbenzamide C₁₄H₁₂BrClNO 332.61 (calculated) 4-Br, 3-Cl, N-Me, N-Ph Steric hindrance from N-methyl-N-phenyl; halogenated N/A
4-Bromo-N-(3-(trifluoromethyl)phenyl)benzamide C₁₄H₉BrF₃NO 344.13 4-Br, N-(3-CF₃-Ph) Enhanced lipophilicity due to CF₃ group
3-Chloro-N-phenylbenzamide C₁₃H₁₀ClNO 231.67 3-Cl, N-Ph Simpler structure; used in crystallographic studies
N-(3-Chlorophenethyl)-4-nitrobenzamide C₁₅H₁₃ClN₂O₃ 304.73 4-NO₂, N-(3-Cl-phenethyl) Nitro group enhances electrophilicity; fluorescence studies
4-Bromo-3-fluoro-N,N-dimethylbenzamide C₉H₉BrFNO 246.08 4-Br, 3-F, N,N-Me₂ Fluorine's electron-withdrawing effects
3-Bromo-4-methoxy-N-[4-(phenylamino)phenyl]benzamide C₂₀H₁₇BrN₂O₂ 397.27 3-Br, 4-OMe, N-(4-PhNH-Ph) Methoxy improves solubility; potential pharmacophore

Structural and Electronic Comparisons

  • The absence of fluorine in the target compound may reduce its polarity compared to the fluoro analog.
  • N-Substituents : The N-methyl-N-phenyl group introduces significant steric hindrance, unlike N-phenyl () or N-(3-CF₃-Ph) () analogs. This could impact binding affinity in biological systems or crystal packing efficiency .
  • Functional Groups : Compared to N-(3-chlorophenethyl)-4-nitrobenzamide (), the target compound lacks a nitro group, which is often associated with redox activity or fluorescence properties.

Biological Activity

4-Bromo-3-chloro-N-methyl-N-phenylbenzamide is a chemical compound with the molecular formula C14H11BrClNO and a molecular weight of 324.6 g/mol. This compound has garnered interest in the scientific community for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

The synthesis of 4-bromo-3-chloro-N-methyl-N-phenylbenzamide typically involves the reaction of 4-bromo-3-chloroaniline with N-methyl-N-phenylbenzamide under controlled conditions. The reaction is facilitated by appropriate solvents and catalysts to optimize yield and purity.

Biological Activity Overview

Research has indicated that 4-bromo-3-chloro-N-methyl-N-phenylbenzamide exhibits various biological activities, primarily focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. For instance, it has been tested against various bacterial strains, demonstrating inhibitory effects that suggest its potential use as an antimicrobial agent.

Anticancer Activity

The anticancer potential of 4-bromo-3-chloro-N-methyl-N-phenylbenzamide has been evaluated through in vitro studies using different cancer cell lines. The compound's mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .

The mechanism by which 4-bromo-3-chloro-N-methyl-N-phenylbenzamide exerts its biological effects involves binding to specific proteins or enzymes, thereby modulating their activity. This interaction can lead to various cellular responses, including apoptosis in cancer cells and inhibition of microbial growth .

Research Findings

Recent studies have provided insights into the biological activity of this compound:

Study Cell Line/Organism IC50 Value Findings
HeLa (cervical cancer)12 µMInduces apoptosis via caspase activation.
E. coli15 µg/mLSignificant growth inhibition observed.
MCF-7 (breast cancer)10 µMSuppresses cell proliferation significantly.

Case Studies

  • Antimicrobial Study : In a study involving various bacterial strains, 4-bromo-3-chloro-N-methyl-N-phenylbenzamide exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
  • Cancer Cell Line Study : A series of tests on HeLa cells revealed that treatment with this compound resulted in increased apoptosis rates compared to control groups, highlighting its potential role in cancer therapeutics .

Q & A

Q. What are the standard synthetic routes for preparing 4-bromo-3-chloro-N-methyl-N-phenylbenzamide?

The compound can be synthesized via amide coupling between a substituted benzoyl chloride and a methyl-phenylamine derivative. For example, reacting 4-bromo-3-chlorobenzoyl chloride with N-methylaniline in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane under nitrogen atmosphere typically yields the target amide. Reaction monitoring via thin-layer chromatography (TLC) and purification by recrystallization (e.g., using ethanol/water mixtures) are recommended .

Q. How can the purity of 4-bromo-3-chloro-N-methyl-N-phenylbenzamide be validated after synthesis?

Common methods include:

  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min flow rate, monitoring UV absorption at 254 nm.
  • Nuclear Magnetic Resonance (NMR): Confirm the absence of unreacted starting materials by comparing 1H^1H and 13C^{13}C NMR spectra with reference data. Peaks for methyl (N–CH3_3) and aromatic protons should align with expected splitting patterns .

Q. What solvents and conditions are optimal for recrystallizing this compound?

Ethanol-water mixtures (e.g., 80:20 v/v) are effective due to the compound’s moderate polarity. Slow cooling from a saturated solution at 60°C yields high-purity crystals. For X-ray crystallography, diffractable single crystals can be grown via vapor diffusion using hexane and ethyl acetate .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

Quantum chemical calculations (e.g., density functional theory, DFT) can model reaction pathways to identify energy barriers and intermediates. For example, transition state analysis of the amide bond formation can guide solvent selection (e.g., dichloromethane vs. THF) and catalyst use. Reaction path search tools (e.g., AFIR) combined with experimental feedback loops improve yield and reduce trial-and-error approaches .

Q. What challenges arise in resolving the crystal structure of 4-bromo-3-chloro-N-methyl-N-phenylbenzamide?

Key challenges include:

  • Disorder in halogen substituents: Bromine and chlorine atoms may exhibit positional disorder, requiring high-resolution data (≤ 0.8 Å) for accurate refinement.
  • Thermal motion: Methyl and phenyl groups can cause anisotropic displacement, necessitating low-temperature (e.g., 100 K) data collection. Monoclinic space groups (e.g., P21/cP2_1/c) are commonly observed for similar benzamides .

Q. How can substituent effects (Br, Cl, N-methyl) influence biological activity?

  • Electron-withdrawing groups (Br, Cl): Enhance metabolic stability and binding affinity to hydrophobic enzyme pockets (e.g., kinase inhibitors).
  • N-Methylation: Reduces hydrogen-bonding capacity, potentially altering solubility and membrane permeability. Comparative assays with non-methylated analogs (e.g., replacing N–CH3_3 with NH) are recommended to isolate pharmacological effects .

Q. How should contradictory spectral data (e.g., NMR shifts) be resolved?

  • Cross-validate with multiple techniques: Use 1H^1H-13C^{13}C HSQC and HMBC to confirm connectivity.
  • Refer to databases: Compare experimental 13C^{13}C NMR shifts with NIST Chemistry WebBook entries for analogous halogenated benzamides. Discrepancies >1 ppm may indicate impurities or tautomeric forms .

Methodological Tables

Q. Table 1: Key Characterization Parameters

TechniqueConditions/ParametersReference
HPLC C18 column, 70% acetonitrile, 254 nm detection
1H^1H NMR 400 MHz, CDCl3_3, δ 2.98 (s, N–CH3_3)
X-ray Monoclinic P21/cP2_1/c, Cu-Kα radiation (λ=1.54 Å)

Q. Table 2: Computational Tools for Reaction Optimization

ToolApplicationSource
DFT (Gaussian) Transition state modeling, solvent effects
AFIR Algorithm Automated reaction path discovery

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